molecular formula C20H19N3O4 B12207804 (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide

(2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B12207804
M. Wt: 365.4 g/mol
InChI Key: KDQKZAUHPWKDSH-DHZHZOJOSA-N
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Description

(2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a dimethoxyphenyl group, an oxadiazole ring, and a methylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the dimethoxyphenyl group:

    Formation of the prop-2-enamide linkage: This step involves the formation of the double bond and the amide linkage, typically through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the oxadiazole ring or the double bond in the prop-2-enamide linkage.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biological molecules can be studied. It may serve as a probe to investigate biochemical pathways or as a lead compound in drug discovery.

Medicine

The compound’s potential therapeutic effects can be explored, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound can be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

(E)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C20H19N3O4/c1-13-4-6-14(7-5-13)8-11-18(24)21-20-19(22-27-23-20)15-9-10-16(25-2)17(12-15)26-3/h4-12H,1-3H3,(H,21,23,24)/b11-8+

InChI Key

KDQKZAUHPWKDSH-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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